2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
CAS No.: 899383-77-8
Cat. No.: VC5688630
Molecular Formula: C22H20N4
Molecular Weight: 340.43
* For research use only. Not for human or veterinary use.
![2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine - 899383-77-8](/images/structure/VC5688630.png)
Specification
CAS No. | 899383-77-8 |
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Molecular Formula | C22H20N4 |
Molecular Weight | 340.43 |
IUPAC Name | 11-methyl-N,10-diphenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
Standard InChI | InChI=1S/C22H20N4/c1-15-20(16-9-4-2-5-10-16)22-24-19-14-8-13-18(19)21(26(22)25-15)23-17-11-6-3-7-12-17/h2-7,9-12,23H,8,13-14H2,1H3 |
Standard InChI Key | NVDJCLWJLMKCIR-UHFFFAOYSA-N |
SMILES | CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Molecular Architecture
The systematic IUPAC name, 2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine, delineates its tricyclic framework:
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Core structure: A pyrazolo[1,5-a]pyrimidine (bicyclic system) fused to a cyclopentane ring at positions 6 and 7, yielding the 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine scaffold.
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Substituents:
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Methyl group at position 2.
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Phenyl groups at position 3 and the exocyclic amine at position 8.
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The molecular formula is C22H20N4 (molecular weight: 340.43 g/mol), derived by substituting the m-tolyl group in the analog 2-methyl-3-phenyl-N-(m-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine (C23H22N4) with a phenyl group.
Stereochemical and Crystallographic Considerations
While crystallographic data for this specific compound remain unreported, structural analogs, such as methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, exhibit planar pyrazolo-pyrimidine cores with substituents adopting equatorial orientations to minimize steric strain . Computational models suggest that the N-phenyl and C3-phenyl groups likely occupy pseudo-axial positions to maintain conjugation with the heteroaromatic system.
Synthesis and Analytical Characterization
Synthetic Routes
The compound’s synthesis can be inferred from methodologies applied to analogous CRF1 antagonists and pyrazolo-pyrimidine derivatives :
Key Steps:
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Cyclocondensation: Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of 5-aminopyrazole derivatives with β-diketones or equivalent electrophiles.
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Cyclopentane Annulation: Friedel-Crafts alkylation or Diels-Alder reactions to fuse the cyclopentane ring.
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Suzuki-Miyaura Coupling: Introduction of aryl groups at positions 3 and 8 using phenylboronic acids under palladium catalysis .
Representative Protocol (Adapted from ):
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React 5-amino-3-methyl-1H-pyrazole with cyclopentanone in acidic conditions to form the cyclopenta[d]pyrazolo[1,5-a]pyrimidine scaffold.
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Introduce phenyl groups via Buchwald-Hartwig amination (for the N-phenyl amine) and Suzuki coupling (for the C3-phenyl).
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Purify via column chromatography (silica gel, ethyl acetate/hexane).
Spectroscopic Characterization
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1H NMR: Expected signals include:
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δ 2.45 (s, 3H, C2-CH3).
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δ 3.10–3.30 (m, 4H, cyclopentane CH2).
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δ 7.20–7.60 (m, 10H, aromatic protons).
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13C NMR: Peaks corresponding to 22 carbons, including quaternary carbons at δ 155–160 ppm (pyrimidine C2, C5).
Physicochemical Properties
Experimental and Predicted Data
The low aqueous solubility aligns with related tricyclic heterocycles, attributable to high lipophilicity (LogP > 4) and rigid, planar structures that favor crystalline packing .
Compound | Target | IC50/EC50 | Citation |
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Analog from | CRF1 Receptor | 15 nM | |
Triazolo[1,5-a]pyrimidine | Influenza RdRP | 3.3 μM (PA-PB1) |
While direct data for this compound are lacking, its structural features suggest potential CRF1 antagonism with possible applications in stress-related disorders.
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